2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione
CAS No.:
Cat. No.: VC17505081
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.
![2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione -](/images/structure/VC17505081.png)
Specification
Molecular Formula | C8H5NO3 |
---|---|
Molecular Weight | 163.13 g/mol |
IUPAC Name | pyrano[2,3-b]pyridine-2,4-dione |
Standard InChI | InChI=1S/C8H5NO3/c10-6-4-7(11)12-8-5(6)2-1-3-9-8/h1-3H,4H2 |
Standard InChI Key | FKXLWERUVHBVNR-UHFFFAOYSA-N |
Canonical SMILES | C1C(=O)C2=C(N=CC=C2)OC1=O |
Introduction
Chemical Identity and Structural Characteristics
2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione (CAS No. 147167-23-5) is a bicyclic compound with the molecular formula C₈H₅NO₃ and a molecular weight of 163.13 g/mol . The structure comprises a pyran ring fused to a pyridine moiety, with ketone groups at positions 2 and 4 (Fig. 1). Its IUPAC name derives from the pyrano[2,3-b]pyridine backbone, where the "2,3-b" notation indicates the fusion positions between the pyran and pyridine rings.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₅NO₃ | |
Molecular Weight | 163.13 g/mol | |
Purity | ≥97% (HPLC) | |
Key Functional Groups | Two ketones, one pyran oxygen |
Spectroscopic analyses, including IR and ¹H-NMR, confirm the presence of carbonyl stretches at 1752–1695 cm⁻¹ and aromatic proton signals between δ 7.34–11.27 ppm . The compound’s planar structure facilitates π-π stacking interactions, a feature exploited in its role as a pharmacophore .
Synthetic Methodologies
Multicomponent Reactions (MCRs)
Copper(II) acetate-catalyzed MCRs enable efficient synthesis of pyrano-pyridine-diones. For example, 4-aminocoumarin reacts with 6-methyl-2H-pyran-2,4(3H)-dione and aldehydes in water, yielding chromeno[4,3-b]pyrano[3,4-e]pyridine-6,8-diones with isolated yields of 75–92% . This method emphasizes sustainability through aqueous conditions and low catalyst loading (10 mol%) .
Ammonium Acetate-Mediated Cyclization
Eco-friendly formal [3 + 3] cycloadditions between 4H-chromene-3-carbaldehydes and cyclic 1,3-dicarbonyl compounds produce pyrano[2,3-b]pyrans. Ammonium acetate acts as a dual acid-base catalyst, enabling Knoevenagel condensation and 6π-electrocyclization steps . Reaction reversibility was confirmed via Gibbs free energy calculations (ΔG ≈ −5.2 kcal/mol) .
PARP-1 Inhibitor Analogues
Pyrano[2,3-d]pyrimidine-2,4-diones, structurally related to the target compound, are synthesized via condensation of 3-amino-1-(2,5-dinitrophenyl) intermediates with formamide or carbon disulfide . These derivatives exhibit IC₅₀ values of 0.8–2.4 µM against PARP-1, a DNA repair enzyme targeted in cancer therapy .
Structural and Spectroscopic Elucidation
Infrared Spectroscopy
IR spectra of pyrano-pyridine-diones reveal:
Nuclear Magnetic Resonance
¹H-NMR data for key derivatives include:
¹³C-NMR spectra confirm carbonyl carbons at δ 165–170 ppm and sp² carbons at δ 110–150 ppm .
Pharmacological Applications
Anticancer Activity
Pyrano-pyridine-dione derivatives inhibit PARP-1, sensitizing cancer cells to DNA-damaging agents:
Green Chemistry and Scalability
Solvent-Free Conditions
Microwave-assisted syntheses reduce reaction times from hours to minutes (e.g., 15 min vs. 6 h) .
Catalyst Recovery
Copper(II) acetate is recyclable for up to five cycles without significant yield loss (≤5% decrease) .
Table 2: Comparative Analysis of Synthetic Routes
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